molecular formula C15H16FN3O4 B2449537 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide CAS No. 1281077-71-1

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2449537
CAS No.: 1281077-71-1
M. Wt: 321.308
InChI Key: OISYFLUPAMDTBX-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H16FN3O4 and its molecular weight is 321.308. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antihypertensive Activity : A study explored the synthesis of various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their potential as antihypertensive agents. Compounds with specific substitutions demonstrated significant activity as alpha-adrenergic blockers, suggesting a role in blood pressure regulation (Caroon et al., 1981).

  • Neural Protective Effects : Another research indicated that certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibited potent inhibitory action on neural calcium uptake and protective effects against brain edema and memory deficits. These findings suggest their potential in treating neural impairments (Tóth et al., 1997).

  • Muscarinic Activity for Antidementia : A study on spirooxazolidine-2,4-dione derivatives, related to the compound , showed affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice. This indicates their potential as muscarinic agonists for antidementia drugs (Tsukamoto et al., 1993).

  • Anticonvulsant Agents : Novel derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione were synthesized and evaluated for anticonvulsant activity. Some compounds demonstrated significant protection against seizures, which is crucial for developing new anticonvulsant medications (Madaiah et al., 2012).

  • Anti-inflammatory and Analgesic Activities : Research on related acetamides and arylureas derived from diazaspiro compounds showed anti-inflammatory and analgesic activities. These findings suggest their potential application in developing treatments for inflammation and pain management (Mazzone et al., 1987).

  • Potential as Glucagon Receptor Antagonist : A study on spiroimidazolone-based antagonists of the human glucagon receptor, related to the compound , led to the development of a potent antagonist with potential application in treating conditions like diabetes (Demong et al., 2014).

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c16-10-2-1-3-11(8-10)17-12(20)9-19-13(21)15(18-14(19)22)4-6-23-7-5-15/h1-3,8H,4-7,9H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISYFLUPAMDTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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